Dual ALK2/FLT3 Biochemical Potency vs. Single‑Target Comparators
Itacnosertib is one of the few disclosed inhibitors that simultaneously achieves low‑nanomolar potency against both ALK2 (IC₅₀ = 8 nM) and FLT3 (IC₅₀ = 6 nM), while its activity against JAK2 is >1000‑fold weaker (IC₅₀ = 8540 nM) . By comparison, the widely used ALK2 probe K02288 exhibits excellent ALK2 potency (IC₅₀ = 1.1 nM) but has no reported FLT3 activity, whereas the approved FLT3 inhibitor gilteritinib achieves sub‑nanomolar FLT3 potency (IC₅₀ = 0.29 nM) yet lacks ALK2 inhibition [1]. The clinically used JAK2 inhibitor fedratinib shows the opposite selectivity pattern (JAK2 IC₅₀ = 3 nM) . This unique target‑space coverage means Itacnosertib is the only chemical probe that concurrently addresses BMP‑SMAD and FLT3‑STAT5 signaling axes in a single molecule.
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) across ALK2, FLT3, and JAK2 |
|---|---|
| Target Compound Data | ALK2 IC₅₀ = 8 nM; FLT3 IC₅₀ = 6 nM; JAK2 IC₅₀ = 8540 nM |
| Comparator Or Baseline | K02288: ALK2 IC₅₀ = 1.1 nM (no FLT3 activity); Gilteritinib: FLT3 IC₅₀ = 0.29 nM (no ALK2 activity); Fedratinib: JAK2 IC₅₀ = 3 nM |
| Quantified Difference | Itacnosertib is the only compound with dual ALK2/FLT3 potency <10 nM; JAK2 selectivity window >1000‑fold vs. ALK2/FLT3 |
| Conditions | Biochemical kinase inhibition assays (LanthaScreen® binding for ALK2; Z'‑Lyte® for JAK2; proprietary FLT3 assays as reported in WO2014151871A9) |
Why This Matters
For experiments requiring simultaneous blockade of BMP and FLT3 pathways without confounding JAK2 inhibition, Itacnosertib is the only commercially available small‑molecule probe; single‑target alternatives would require cumbersome dual‑agent combinations with unknown pharmacokinetic interactions.
- [1] Purdue University CDEK. Gilteritinib API Monograph. Available at: https://cdek.pharmacy.purdue.edu/api/32454/ View Source
